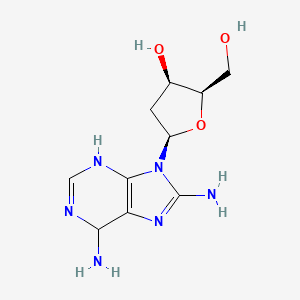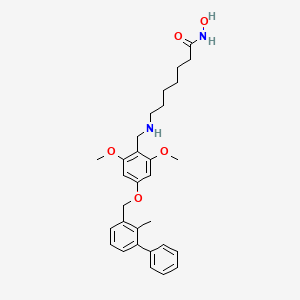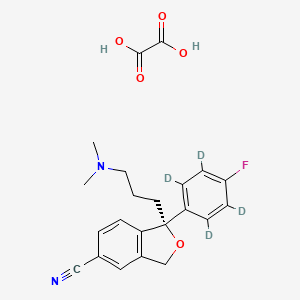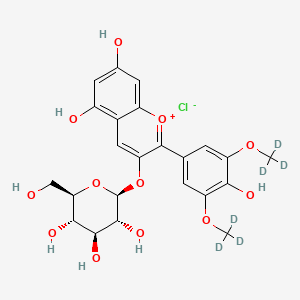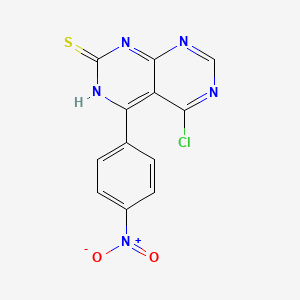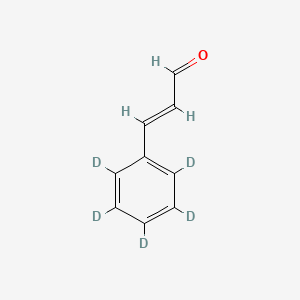
trans-Cinnamaldehyde-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, a compound known for its presence in cinnamon oil. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific studies, particularly in spectroscopy and metabolic research. The compound retains the characteristic structure of trans-cinnamaldehyde, which includes a phenyl ring with an unsaturated aldehyde attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. This can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves using a deuterium gas (D2) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Cinnamaldehyde-d5 can undergo oxidation reactions to form cinnamic acid or benzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Cinnamic acid, benzaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Cinnamaldehyde-d5 is used in NMR spectroscopy due to its deuterium atoms, which provide clearer signals and help in studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of cinnamaldehyde in biological systems. Its deuterium atoms make it easier to track using mass spectrometry.
Medicine: Research has shown that trans-cinnamaldehyde has antimicrobial and anti-inflammatory properties. The deuterated form is used to study these effects more precisely.
Industry: In the food and fragrance industry, this compound is used to study the stability and behavior of cinnamaldehyde in various products.
Wirkmechanismus
The mechanism of action of trans-cinnamaldehyde-d5 involves its interaction with cellular membranes and proteins. It disrupts the cell membrane of microorganisms, leading to their death. The compound also inhibits ATPase activity, disrupting energy metabolism and preventing biofilm formation. These actions make it effective against a wide range of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
trans-Cinnamaldehyde: The non-deuterated form, widely used in food and fragrance industries.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Benzaldehyde: Another oxidation product, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness: trans-Cinnamaldehyde-d5 is unique due to its deuterium atoms, which make it particularly useful in spectroscopic studies and metabolic tracing. Its stability and reactivity are similar to trans-cinnamaldehyde, but the presence of deuterium provides additional insights in research applications.
Eigenschaften
Molekularformel |
C9H8O |
|---|---|
Molekulargewicht |
137.19 g/mol |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
InChI-Schlüssel |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)


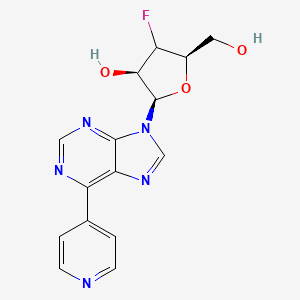
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
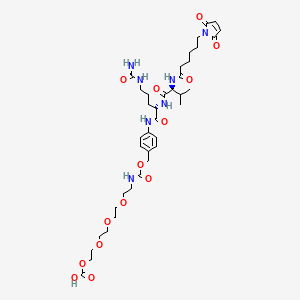
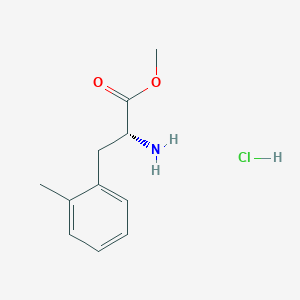
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
